molecular formula C9H8BrN3 B13555207 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole

Cat. No.: B13555207
M. Wt: 238.08 g/mol
InChI Key: GVZHGRYOSRWJPE-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of bromine, methyl, and phenyl groups attached to the triazole ring makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with methyl and phenyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The presence of bromine, methyl, and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:

Biological Activity

3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole (BMPT) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of BMPT, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

BMPT features a unique structural composition with a bromine atom at the 3rd position, a methyl group at the 5th position, and a phenyl group at the 1st position of the triazole ring. This configuration may enhance its biological properties compared to other triazole derivatives.

Property Details
Chemical Formula C10H10BrN3
Molecular Weight 256.11 g/mol
Functional Groups Bromine (Br), Methyl (CH3), Phenyl (C6H5)

The biological activity of BMPT is attributed to its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, influencing their activity. The presence of bromine and methyl groups enhances binding affinity, potentially modulating pathways involved in antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that BMPT exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Antibacterial Screening Results

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
S. aureus82 (Levofloxacin)
E. coli164 (Ciprofloxacin)
Bacillus subtilis42 (Ampicillin)

Anticancer Activity

BMPT has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including HeLa and Jurkat cells. The mechanism involves disruption of tubulin polymerization, leading to apoptosis.

Anticancer Screening Results

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HeLa1510 (Paclitaxel)
Jurkat2012 (Doxorubicin)

Case Studies

  • Antimicrobial Efficacy : A study on the antibacterial effects of BMPT showed that it effectively inhibited resistant strains of bacteria. The introduction of bromine at specific positions was found to enhance activity against Bacillus subtilis, which is often resistant to conventional antibiotics .
  • Anticancer Mechanism : Research on the anticancer effects demonstrated that BMPT induced apoptosis in cancer cells through cell cycle arrest and tubulin disruption. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-methyl-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

GVZHGRYOSRWJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)Br

Origin of Product

United States

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